3-Ethyl-4-methyl-2H-pyrrol-2-one
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Overview
Description
3-Ethyl-4-methyl-2H-pyrrol-2-one is a five-membered α,β-unsaturated lactam derivative with the chemical formula C7H11NO. This compound is known for its diverse applications in medicinal chemistry and other scientific fields . It is a yellow liquid with a characteristic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-4-methyl-2H-pyrrol-2-one can be synthesized using various starting materials and methods:
Allylamine via Palladium (II)-Assisted Cyclization: This method involves the cyclization of allylamine in the presence of palladium (II) as a catalyst.
4-Methoxybenzylamine via Ring-Closing Metathesis: This strategy employs 4-methoxybenzylamine and involves a ring-closing metathesis reaction.
Industrial Production Methods
The industrial production of this compound typically involves scalable synthetic routes that are practical and efficient. One such method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methyl-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lactam derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Ethyl-4-methyl-2H-pyrrol-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methyl-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, as a precursor to glimepiride, it plays a role in modulating insulin secretion by binding to sulfonylurea receptors on pancreatic beta cells . This interaction stimulates the release of insulin, thereby helping to regulate blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-hydroxy-2-butenolide: A precursor in the synthesis of 3-Ethyl-4-methyl-2H-pyrrol-2-one.
Pyrrolidin-2-one: Another five-membered lactam with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for important pharmaceutical agents, such as glimepiride, highlights its significance in medicinal chemistry .
Properties
CAS No. |
115976-54-0 |
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Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
3-ethyl-4-methylpyrrol-2-one |
InChI |
InChI=1S/C7H9NO/c1-3-6-5(2)4-8-7(6)9/h4H,3H2,1-2H3 |
InChI Key |
KXEDFWBHZTXVCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC1=O)C |
Origin of Product |
United States |
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